4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
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Overview
Description
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Nitric acid, halogens (chlorine, bromine), sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In the case of its antimicrobial activity, it may disrupt the cell membrane integrity or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Uniqueness
4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide stands out due to its unique combination of a benzothiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2/c1-24-19-10-6-7-11-20(19)29-22(24)23-21(26)16-12-14-18(15-13-16)30(27,28)25(2)17-8-4-3-5-9-17/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVROPWCZENVCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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